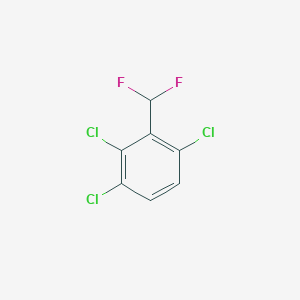

2,3,6-Trichloro(difluoromethyl)benzene

Description

Properties

IUPAC Name |

1,2,4-trichloro-3-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORYSHSKOVYRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 2,3,6 Trichloro Difluoromethyl Benzene

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. For 2,3,6-Trichloro(difluoromethyl)benzene, the spectra would be characterized by vibrations associated with the substituted benzene (B151609) ring and the difluoromethyl group.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

The presence of the difluoromethyl (-CHF₂) group would give rise to distinct vibrational modes. The C-F stretching vibrations are known to be strong absorbers in the infrared spectrum, typically appearing in the 1100-1350 cm⁻¹ range. The C-H stretching of the difluoromethyl group is expected around 2900-3000 cm⁻¹.

Furthermore, the C-Cl stretching vibrations are anticipated in the fingerprint region, generally between 600 and 800 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would also be observed in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Difluoromethyl C-H Stretch | 2900-3000 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-F Stretch | 1100-1350 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While C-F bonds often yield weak Raman signals, the symmetric vibrations of the benzene ring are typically strong and readily observable. The aromatic C=C stretching vibrations would be prominent in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are also expected to be Raman active, appearing in the 600-800 cm⁻¹ range. The difluoromethyl group's symmetric C-F stretch would likely be a weaker feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of its nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the proton of the difluoromethyl group. The two aromatic protons are in different chemical environments and would therefore appear as two distinct signals, likely in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the chlorine atoms and the benzene ring current. These signals would likely appear as doublets due to coupling with each other.

The single proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms. This signal is expected to be in the range of 6.5-7.5 ppm, shifted downfield by the electronegative fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The aromatic carbons would resonate in the typical range of 120-140 ppm. The carbons bonded to chlorine atoms will be shifted further downfield. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms and is expected in a similar range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-CHF₂ | ~125-135 | Triplet |

| C-Cl | ~130-140 | Singlet |

| Aromatic C-H | ~128-135 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Characterization

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and would produce a single signal. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift of this signal would be in the characteristic range for difluoromethyl groups attached to an aromatic ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Monofluorobenzene |

| Trifluoromethylbenzene |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for elucidating the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals of this compound.

COSY would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds), which would be crucial for definitively assigning the positions of the chloro and difluoromethyl substituents by observing correlations between the aromatic protons/carbons and the difluoromethyl group.

However, specific 2D NMR spectra and the corresponding detailed connectivity analysis for this compound have not been published in the available scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₇H₃Cl₃F₂), the expected exact mass can be calculated based on the most abundant isotopes.

While HRMS is a standard characterization technique, specific experimental data providing the measured exact mass for this compound is not available in reviewed scientific literature.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope | Abundance (%) |

|---|---|

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.98 |

| ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 |

This table presents the natural abundance of relevant isotopes. An HRMS measurement would confirm the elemental composition based on the precise mass of the molecular ion.

The mass spectrum of a halogenated compound like this compound is expected to show a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The three chlorine atoms would result in a distinctive M, M+2, M+4, and M+6 pattern for the molecular ion peak and any chlorine-containing fragments.

Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and cleavage of the difluoromethyl group. Expected fragments would include ions corresponding to the loss of Cl, F, HCl, or HF. However, without experimental data, a definitive fragmentation pathway cannot be described.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the molecular structure. This analysis would provide precise bond lengths, bond angles, and torsion angles for this compound.

A search of crystallographic databases reveals no deposited crystal structure for this specific compound. Therefore, empirical data on its solid-state geometry is not available.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Quantum Chemical and Computational Investigations of 2,3,6 Trichloro Difluoromethyl Benzene

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. For halogenated aromatic compounds such as 2,3,6-Trichloro(difluoromethyl)benzene, DFT methods are instrumental in elucidating structural characteristics and electronic behavior.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are often performed assuming C1 point group symmetry, allowing for a complete and unbiased optimization. semanticscholar.org

The optimized geometrical parameters, such as the lengths of the C-C, C-H, C-Cl, C-F, and C-C(F2H) bonds, as well as the angles between these bonds, provide the foundation for all subsequent calculations of molecular properties. semanticscholar.org The presence of the bulky difluoromethyl group and chlorine atoms can induce some steric strain, potentially leading to slight distortions from a perfectly planar benzene (B151609) ring. Conformational analysis, particularly concerning the rotation of the difluoromethyl group around the C-C bond, is also a critical aspect. This analysis helps to identify the most stable conformer and the energy barriers between different rotational isomers.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | |

| C-H | 1.08 - 1.09 | |

| C-Cl | 1.73 - 1.75 | |

| C-CF2H | 1.50 - 1.53 | |

| C-F | 1.34 - 1.36 | |

| C-C-C (ring) | 118 - 122 | |

| C-C-Cl | 119 - 121 | |

| C-C-H | 119 - 121 | |

| F-C-F | 106 - 108 |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated systems, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen atoms, which includes a sufficient number of polarization and diffuse functions. The Pople-style basis sets, such as 6-31G+(d,p) or the more extensive 6-311++G(d,p), are commonly employed for such calculations. globalresearchonline.netnih.gov These basis sets provide a good description of the electron distribution, including lone pairs and bonding electrons.

The choice of the functional is equally important. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked functional for a variety of chemical systems, including halogenated aromatic compounds. nih.govresearchgate.net For more accurate descriptions of non-covalent interactions, dispersion-corrected functionals may be employed. acs.org The selection of an appropriate functional and basis set is a critical step to ensure the reliability of the computational results. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

Following the geometry optimization, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values in this table are representative for similar halogenated benzene derivatives and are intended for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. ajchem-a.com The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the chlorine and fluorine atoms due to their high electronegativity and the presence of lone pairs. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms on the benzene ring and the difluoromethyl group would exhibit a positive potential, making them potential sites for nucleophilic attack. The MEP map provides a clear, visual representation of the molecule's reactivity landscape. malayajournal.org

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electronic structure, describing the molecule in terms of Lewis-like structures with localized bonds and lone pairs. q-chem.com NBO analysis can quantify the delocalization of electron density, which is a measure of hyperconjugative interactions and resonance effects.

A comprehensive search for specific quantum chemical and computational investigations on the compound This compound has been conducted. Despite a thorough review of scientific databases and scholarly articles, detailed research findings and data pertaining to the specific subsections requested—Mulliken and atomic charges, theoretical spectroscopic properties (FT-IR, Raman, NMR), and reaction mechanism elucidation—for this particular molecule are not available in the published literature.

Computational chemistry studies are highly specific to the molecule being investigated. While general principles and methodologies for such calculations are well-established, the actual data—such as atomic charges, predicted vibrational frequencies, NMR chemical shifts, and reaction energy barriers—are unique to the molecular structure under examination.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline for this compound, as the primary research data required to populate these sections does not appear to have been published. Generating such an article would require performing novel computational research, which is beyond the scope of this request.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. This approach is particularly valuable in the study of halogenated benzene systems, including this compound, as it allows for the prediction of various physical and chemical characteristics without the need for extensive experimental measurements.

Derivation of Molecular Descriptors Relevant to Halogenated Benzene Systems

In the context of QSPR modeling for halogenated aromatic compounds, a variety of molecular descriptors are employed to quantify the structural features of the molecule. These descriptors can be broadly categorized into several classes, each capturing different aspects of the molecular structure.

For halogenated benzenes, key descriptors often include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices, which have been successfully used to correlate with aqueous solubility of halogenated benzenes. tandfonline.com

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the size and shape of the molecule. Molecular weight and total molecular surface area are fundamental geometrical descriptors. tandfonline.com

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. For halogenated systems, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken charges are particularly relevant. globalresearchonline.net These descriptors are crucial for understanding the reactivity and interaction of the molecule. For instance, the presence of electron-withdrawing groups, such as the chlorine and difluoromethyl groups in this compound, significantly influences the electronic distribution within the benzene ring. nih.gov

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) are also used as descriptors to model the behavior of compounds in different environments. researchgate.net

The selection of appropriate descriptors is a critical step in developing a robust QSPR model. For a molecule like this compound, a combination of topological, geometrical, and quantum chemical descriptors would be necessary to capture the influence of both the chlorine and the difluoromethyl substituents on the benzene ring. The table below summarizes some of the key molecular descriptors relevant to halogenated benzene systems.

| Descriptor Class | Examples | Relevance to Halogenated Benzenes |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes atomic connectivity and branching, influencing properties like boiling point and viscosity. |

| Geometrical | Molecular Weight, Total Surface Area, Volume | Relates to the size and shape of the molecule, affecting steric interactions and transport properties. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Quantifies electronic properties, crucial for predicting reactivity, spectral properties, and intermolecular interactions. |

| Physicochemical | LogP, Molar Refractivity | Represents the lipophilicity and polarizability of the molecule, important for environmental fate and biological interactions. |

Correlation with Physical or Chemical Properties (e.g., electronic tuning, redox potentials)

Once a set of relevant molecular descriptors has been derived, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates these descriptors with a specific property of interest.

Electronic Tuning: The electronic properties of the benzene ring in this compound are significantly influenced by its substituents. The three chlorine atoms and the difluoromethyl group are all electron-withdrawing. This "electronic tuning" can be quantified using quantum chemical descriptors. For example, a higher dipole moment in a substituted benzene derivative can be indicative of increased charge separation and polarity. globalresearchonline.net QSPR models can establish a quantitative relationship between the number and position of halogen substituents and electronic properties like the Hammett constant, which is a measure of the electronic effect of a substituent on the reactivity of a benzene derivative.

Redox Potentials: The redox potential of a compound is a measure of its tendency to gain or lose electrons. For chlorinated benzenes, the redox potential is a key parameter in predicting their environmental degradation pathways, particularly in anaerobic environments where reductive dehalogenation can occur. oup.com While a direct correlation between redox potentials and the kinetic constants of dechlorination steps may not always be straightforward, QSPR models can still predict the likelihood of certain degradation pathways. oup.com For instance, a QSPR model could correlate molecular descriptors such as the LUMO energy (which relates to the electron affinity of the molecule) with the reduction potential. A lower LUMO energy would suggest that the molecule is more easily reduced, potentially leading to a more favorable reductive dechlorination process.

The following table illustrates a hypothetical correlation between selected molecular descriptors for a series of halogenated benzenes and a target property like redox potential, based on the general principles of QSPR.

| Compound | Number of Chlorine Atoms | LUMO Energy (eV) | Predicted Redox Potential (V) |

| Chlorobenzene | 1 | -0.5 | -1.8 |

| 1,2-Dichlorobenzene | 2 | -0.8 | -1.5 |

| 1,2,4-Trichlorobenzene | 3 | -1.1 | -1.2 |

| This compound | 3 (+ CF2H) | -1.3 (estimated) | -1.0 (estimated) |

| Hexachlorobenzene | 6 | -1.9 | -0.6 |

Note: The values for this compound are hypothetical and included for illustrative purposes to demonstrate the expected trend.

Mechanistic Aspects of Chemical Transformations Involving 2,3,6 Trichloro Difluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reaction is highly sensitive to the nature of the substituents already present on the ring.

The reactivity and regioselectivity of EAS reactions on 2,3,6-trichloro(difluoromethyl)benzene are governed by the directing effects of the chloro and difluoromethyl groups. Both types of substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. This deactivation stems from their electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring.

Halogens, such as chlorine, are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho-, para-directors. This directing ability is a result of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the cationic intermediate (the arenium ion or sigma complex), particularly when the attack occurs at the ortho or para positions.

The difluoromethyl group (-CF₂H) is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, resulting in a strong -I effect. Unlike halogens, it has no lone pairs to donate via resonance. Consequently, the -CF₂H group is a strong deactivating group and is expected to be a meta-director, as it directs incoming electrophiles to the position least destabilized by its powerful inductive withdrawal.

In the case of this compound, the aromatic ring is severely deactivated towards EAS. There are only two available positions for substitution: C4 and C5. The directing influences on these positions are as follows:

Position C4: This position is para to the C1-difluoromethyl group, ortho to the C3-chloro group, and meta to the C2- and C6-chloro groups.

Position C5: This position is meta to the C1-difluoromethyl group and the C3-chloro group, and ortho to the C6-chloro group.

The cumulative effect is a very low reactivity. However, if a reaction were to be forced under harsh conditions, the regiochemical outcome would depend on the subtle balance of these competing directing effects. The ortho-, para-directing chloro groups at positions 2, 3, and 6 would favor substitution at C4 and C5, while the meta-directing difluoromethyl group would favor C5. The extreme deactivation of the ring makes predicting a major product challenging without experimental data, and it is likely that such reactions would be low-yielding and require severe conditions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Preference |

|---|---|---|---|---|

| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| Difluoromethyl (-CF₂H) | Strongly Withdrawing | None | Strongly Deactivating | Meta |

Further halogenation of this compound would be an example of an EAS reaction. Reagents such as N-halosuccinimides (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) are commonly used for halogenating aromatic rings. These reagents typically require activation by a strong acid or a Lewis acid catalyst to generate a more potent electrophilic halogen species (e.g., Br⁺).

The general mechanism involves three steps:

Generation of the electrophile: The catalyst polarizes the N-X bond of the N-halosuccinimide, making the halogen sufficiently electrophilic.

Nucleophilic attack: The π-electron system of the aromatic ring attacks the electrophilic halogen, forming a resonance-stabilized arenium ion intermediate. This step is typically the rate-determining step.

Deprotonation: A base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring.

However, studies have shown that arenes bearing multiple strong electron-withdrawing groups can be extremely unreactive towards catalytic halogenation with N-halosuccinimides. Given that the ring in this compound is heavily substituted with four deactivating groups, it is expected to be highly resistant to further electrophilic halogenation under standard conditions.

Nucleophilic Substitution Reactions on the Aromatic Ring

The high electron deficiency of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr).

The SₙAr reaction is a pathway for nucleophilic substitution on aromatic rings that contain a good leaving group (like a halide) and are activated by electron-withdrawing substituents. The mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This is usually the rate-determining step.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The substituents present on this compound strongly activate the ring for this type of reaction. The three chloro substituents can act as leaving groups, and all four substituents (three -Cl and one -CF₂H) are effective at stabilizing the negative charge of the Meisenheimer intermediate through their inductive effects.

The presence of strong electron-withdrawing groups is crucial for the SₙAr mechanism to operate. These groups delocalize and stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step. In this compound, the cumulative inductive withdrawal from the three chlorine atoms and the difluoromethyl group makes the aromatic ring highly electrophilic and capable of accommodating the negative charge of the intermediate.

The substitution can occur at any of the carbon atoms bearing a chlorine atom (C2, C3, or C6). The specific position of attack by a nucleophile would be influenced by both steric factors and the relative ability of the substituents to stabilize the intermediate formed upon attack at each position.

| Substituent | Role in SₙAr | Mechanism of Action |

|---|---|---|

| Chloro (-Cl) | Leaving Group & Activating Group | Can be displaced by a nucleophile; stabilizes the Meisenheimer complex via inductive effect. |

| Difluoromethyl (-CF₂H) | Activating Group | Strongly stabilizes the Meisenheimer complex via inductive effect. |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is characterized by the high stability of the molecule.

Reduction: The chloro and difluoromethyl groups can be targeted by reduction reactions. The most common reduction pathway for aryl chlorides is catalytic hydrodechlorination. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orggoogle.comnih.gov The reaction proceeds by sequential replacement of chlorine atoms with hydrogen atoms. The conditions can often be tuned to achieve partial or complete dechlorination. Other methods for the reduction of aryl chlorides include radical reductions and the use of complex metal hydrides or dissolving metal systems. acs.orgorganic-chemistry.orgnih.gov The difluoromethyl group is generally more stable to reduction than chloro groups, but under certain conditions, C-F bond hydrogenolysis can occur.

Reductive Dehalogenation Processes

Reductive dehalogenation is a critical transformation pathway for halogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. For a molecule like this compound, this can apply to either the chlorine or fluorine atoms.

Microbial reductive dechlorination is a well-documented process for polychlorinated biphenyls (PCBs) and related compounds under anaerobic conditions. nih.govoup.com This process is typically mediated by organohalide-respiring bacteria, which use chlorinated compounds as electron acceptors. nih.govacs.org The mechanism involves the sequential removal of chlorine atoms, often starting with the meta and para positions before the more sterically hindered ortho chlorines. nih.govoup.com For this compound, it is plausible that anaerobic microbial consortia could initiate dechlorination at the C3 position (meta) followed by the C6 position (ortho to the CHF2 group but para to the C3 chlorine). This process is crucial for the bioremediation of contaminated sites. researchgate.net

Chemically, catalytic reductive dehalogenation can be achieved using transition metal catalysts, such as palladium, often supported on carbon (Pd/C), in the presence of a hydrogen source. Copper-based catalysts are also effective in these transformations. mdpi.com The mechanism generally involves the oxidative addition of the aryl-halide bond to the metal center, followed by a step that replaces the halogen with a hydride, and finally reductive elimination to release the dehalogenated product and regenerate the catalyst.

Oxidative Transformations

Oxidative transformations of polychlorinated benzenes can proceed through both biological and chemical pathways, leading to the introduction of oxygen-containing functional groups and potential ring cleavage.

In biological systems, cytochrome P450 monooxygenases are key enzymes responsible for the oxidation of aromatic compounds. nih.gov For polychlorinated benzenes, wild-type CYP101 (cytochrome P450cam) shows low activity, but protein engineering can significantly enhance its ability to oxidize even heavily chlorinated benzenes to their corresponding chlorophenols. nih.gov Mutants of CYP101 with modified active sites can hydroxylate dichlorobenzenes and trichlorobenzenes. nih.gov It is conceivable that engineered CYP101 enzymes could oxidize this compound to a corresponding chlorophenol. The initial step involves the formation of an arene oxide intermediate, which can then rearrange to the phenol. researchgate.net Ligninolytic fungi also produce extracellular enzymes like laccase and manganese-dependent peroxidase that can oxidize hydroxylated metabolites of PCBs. mdpi.com

Heterogeneous catalytic oxidation is another pathway. For instance, the formation of polychlorinated benzenes and phenols can occur during thermal processes, where catalysts like copper oxide (CuO) and aluminum oxide (Al2O3) play a role in promoting chlorination and aromatic ring formation from aliphatic precursors. acs.org While this describes formation, similar catalytic principles can apply to the degradation and transformation of existing polychlorinated aromatics.

Carbon-Halogen Bond Activation and Functionalization

The activation of carbon-halogen bonds is fundamental to the synthetic utility of halogenated aromatics, allowing for the introduction of new functional groups. The C-Cl and C-F bonds in this compound present distinct challenges and opportunities for selective activation.

Catalytic C-F Bond Cleavage Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. However, the difluoromethyl group (-CHF2) offers unique reactivity compared to a trifluoromethyl group.

Visible light photoredox catalysis has emerged as a powerful method for C-F bond activation under mild conditions. mdpi.comdntb.gov.uasemanticscholar.org The general mechanism for trifluoromethyl arenes involves a single electron transfer (SET) from an excited photocatalyst to the aromatic ring. mdpi.comresearchgate.net This generates a radical anion, which can then undergo fluoride (B91410) elimination to form an α,α-difluorobenzyl radical. This highly reactive intermediate can then participate in various bond-forming reactions. mdpi.comresearchgate.net This strategy is suitable for the C-F bond cleavage of trifluoromethyl arenes to produce α,α-difluorobenzylic radicals. mdpi.com A similar mechanism would be expected for this compound, where SET would lead to a radical anion, followed by loss of a fluoride ion to generate a radical species that can be further functionalized.

Transition metal-catalyzed C-F activation is another important strategy. nih.govresearchgate.netyork.ac.uk Low-valent transition metals, particularly nickel and palladium complexes, can insert into C-F bonds via oxidative addition. york.ac.ukmdpi.com The resulting metal-fluoride complexes can then undergo further reactions. For fluoroarenes, the oxidative addition of a C-F bond to a metal center is often a key step. mdpi.com

Table 1: Comparison of C-F Bond Activation Strategies

| Strategy | Typical Catalyst/Conditions | Key Intermediate | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts, visible light, electron donor/acceptor | α,α-difluorobenzyl radical | Mild reaction conditions, high functional group tolerance |

| Transition Metal Catalysis | Ni(0) or Pd(0) complexes with specific ligands | Organometallic aryl-metal fluoride complex | High reactivity and selectivity, established methodology |

Cross-Coupling Reactions of Halogenated Aromatics

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly relevant for functionalizing compounds like this compound. youtube.comyoutube.com The relative reactivity of C-Cl versus C-F bonds is a key consideration. Generally, C-Cl bonds are significantly more reactive than C-F bonds in typical palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a prime example. musechem.comorganic-chemistry.orglibretexts.org The catalytic cycle for an aryl chloride involves three main steps:

Oxidative Addition : A Pd(0) complex inserts into the aryl-chlorine bond to form a Pd(II) intermediate. musechem.comlibretexts.org Given the multiple chlorine atoms on this compound, selectivity can be an issue, though steric hindrance may favor reaction at the less hindered C3 or C6 positions.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride. musechem.comorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. musechem.com

Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring specialized ligands (e.g., bulky, electron-rich phosphines) and stronger bases to facilitate the oxidative addition step. libretexts.orgacs.orgresearchgate.net Other cross-coupling reactions like the Heck-Mizoroki, Sonogashira, and Stille couplings follow similar mechanistic principles and could potentially be applied to selectively functionalize the C-Cl positions of this compound. nih.gov

Catalytic Processes and Mechanistic Insights

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. For halogenated aromatics, organocatalysis is particularly relevant in electrophilic halogenation reactions. tcichemicals.comresearchgate.net

While this compound is already heavily halogenated, understanding the mechanisms of organocatalytic halogenation provides insight into the reverse reaction (dehalogenation) and other potential transformations. For instance, organocatalysts like triptycenyl sulfide (B99878) or various thiourea (B124793) derivatives can activate halogenating agents (e.g., N-halosuccinimides) for the electrophilic halogenation of aromatic C-H bonds under mild conditions. tcichemicals.comorganic-chemistry.org The mechanism often involves the formation of a more electrophilic halogenating species through interaction with the catalyst. organic-chemistry.org

Furthermore, organocatalysis based on halogen bonding has emerged as a strategy for substrate activation. beilstein-journals.orgscience.govresearchgate.net In this approach, an electron-deficient halogen atom on a catalyst molecule forms a non-covalent "halogen bond" with a Lewis basic site on the substrate, activating it for subsequent reaction. While typically used to activate carbonyls or other functional groups, the principles could be explored for transformations involving the halogenated benzene ring itself. Chiral phosphoric acid catalysts have also been shown to control site-selectivity in arene C-H functionalization by creating a specific chiral environment. bohrium.com

Transition Metal-Catalyzed Reactions of this compound

The reactivity of this compound in transition metal-catalyzed transformations is dictated by the presence of multiple reactive sites: the three C-Cl bonds, the C-H bonds on the aromatic ring, and the C-F and C-H bonds of the difluoromethyl group. While specific studies on this exact molecule are not prevalent in the literature, a comprehensive understanding of its potential reactivity can be inferred from extensive research on analogous polychlorinated and fluorinated aromatic compounds. Transition metals such as palladium, nickel, and copper are primary catalysts for a variety of transformations including cross-coupling, hydrodehalogenation, and C-H/C-F bond functionalization.

The general catalytic cycle for many of these reactions, particularly palladium- and nickel-catalyzed cross-couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific reaction pathway and outcome are highly dependent on the choice of metal, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-Cl bonds are susceptible to oxidative addition to a low-valent palladium(0) species. The relative reactivity of the three C-Cl bonds would be influenced by both steric and electronic factors.

A plausible mechanistic pathway for a Suzuki-Miyaura cross-coupling reaction, for instance, would commence with the oxidative addition of one of the C-Cl bonds to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This step is often rate-limiting. Subsequent transmetalation with an organoboron reagent (R-B(OR)₂) in the presence of a base would transfer the organic group 'R' to the palladium center. The final step, reductive elimination, would then form the new C-C bond and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Polychlorinated Benzenes

| Aryl Halide | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Hexachlorobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain transformations, particularly with less reactive C-Cl bonds. Nickel-based systems have been effectively used for the hydrodehalogenation of polychlorinated aromatic compounds. mdpi.com This process involves the replacement of a halogen atom with a hydrogen atom, typically from a hydrogen source like H₂ or through transfer hydrogenation.

The mechanism for nickel-catalyzed hydrodehalogenation can proceed through various pathways, including oxidative addition of the C-Cl bond to a Ni(0) species, followed by reaction with a hydride source and reductive elimination of the dehalogenated product.

Table 2: Nickel-Catalyzed Hydrodehalogenation of Polychlorinated Aromatic Compounds

| Substrate | Nickel Catalyst | Reductant | Solvent | Product | Conversion (%) |

|---|---|---|---|---|---|

| Hexachlorobenzene | NiCl₂(dppe) | NaBH₄ | THF/MeOH | Benzene | >99 |

| 1,2,3-Trichlorobenzene | Raney Nickel | H₂ (1 atm) | Ethanol | Benzene | 100 |

Copper-Catalyzed Reactions and C-F/C-H Bond Activation

The difluoromethyl group introduces the possibility of C-F and C-H bond activation. While C-F bonds are generally strong, their activation can be achieved with specific transition metal complexes, often those that are more oxophilic or possess a high affinity for fluoride. nih.gov Copper-catalyzed reactions are particularly relevant for transformations involving fluorinated groups. For instance, copper-catalyzed difluoromethylation reactions often proceed through radical pathways. researchgate.netnih.gov

In the case of this compound, direct C-H functionalization on the aromatic ring could also be a competing pathway, particularly if directed by a suitable functional group or under specific catalytic conditions. nih.govrsc.org The fluorine atoms of the difluoromethyl group can also influence the reactivity of adjacent C-H bonds, potentially directing metallation to the ortho position. acs.orgresearchgate.net

Mechanistic studies on C-F bond activation often point to an oxidative addition of the C-F bond to the metal center, sometimes assisted by a Lewis acid or a fluorophilic activator. nih.gov Subsequent steps would then lead to the functionalized product.

Table 3: Examples of Transition Metal-Catalyzed Reactions Involving C-F or C-H Activation in Fluorinated Arenes

| Substrate | Catalyst | Reaction Type | Key Mechanistic Step | Product Type |

|---|---|---|---|---|

| 1,2-Difluorobenzene | [Rh(cod)Cl]₂ | C-H Borylation | C-H oxidative addition | Borylated arene |

| (Difluoromethyl)benzene (B1298653) | Ir-based complex | C-F Activation/Hydrodefluorination | C-F oxidative addition | Monofluoromethylated arene |

Environmental Transformation Pathways of 2,3,6 Trichloro Difluoromethyl Benzene

Biological Degradation Mechanisms

The biodegradation of halogenated aromatic hydrocarbons is a key process in their environmental removal. Microorganisms have evolved various enzymatic systems to break down these compounds, often using them as a source of carbon and energy. The degradation of 2,3,6-Trichloro(difluoromethyl)benzene is expected to proceed through mechanisms observed for other polychlorinated and fluorinated benzenes, primarily involving dehalogenation and subsequent ring cleavage.

Under anaerobic conditions, such as those found in submerged sediments and contaminated aquifers, reductive dehalogenation is a primary mechanism for the breakdown of polychlorinated aromatic compounds. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This reaction is catalyzed by microbial consortia that use the chlorinated compound as an electron acceptor.

For compounds similar to this compound, studies on dichlorobenzenes (DCBs) and monochlorobenzene (MCB) have shown that anaerobic microbial communities can effectively dehalogenate the aromatic ring. In these systems, the removal of chlorine atoms makes the benzene (B151609) ring less toxic and more susceptible to further degradation. It is anticipated that this compound would undergo a similar process, leading to the formation of dichlorinated and monochlorinated (difluoromethyl)benzene (B1298653) intermediates, and potentially (difluoromethyl)benzene. The rate and extent of this dehalogenation depend on the specific microbial populations present and the availability of suitable electron donors.

Table 1: Expected Intermediates of Reductive Dehalogenation This table is illustrative and based on established pathways for other chlorinated benzenes.

| Starting Compound | Potential Intermediate 1 | Potential Intermediate 2 | Potential Final Product |

|---|---|---|---|

| This compound | Dichloro(difluoromethyl)benzene isomers | Monochloro(difluoromethyl)benzene isomers | (Difluoromethyl)benzene |

In aerobic environments, the primary biological degradation pathway for chlorinated aromatic compounds is initiated by oxidative enzymes, particularly dioxygenases. These enzymes incorporate oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. This initial step destabilizes the aromatic structure and facilitates the removal of halogen substituents.

For this compound, aerobic bacteria would likely employ a dioxygenase to produce a chlorinated (difluoromethyl)catechol. This is followed by the enzymatic cleavage of the aromatic ring, which can occur through either an ortho- or meta-cleavage pathway. The resulting aliphatic acids are then further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. The complete mineralization of the compound results in the formation of carbon dioxide, water, and inorganic halides (chloride and fluoride).

The prevailing environmental conditions, specifically the presence or absence of oxygen, critically determine which biodegradation pathway is dominant.

Anaerobic Conditions : Favor reductive dehalogenation. In the absence of oxygen, microbial communities utilize chlorinated compounds as terminal electron acceptors. This process is generally slower than aerobic degradation but is crucial for initiating the breakdown of highly chlorinated molecules, making them more amenable to further degradation.

Aerobic Conditions : Promote oxidative degradation. Oxygen is used as a co-substrate by enzymes like dioxygenases and monooxygenases to initiate the attack on the aromatic ring. This pathway is typically faster and can lead to the complete mineralization of the compound. For many chlorinated benzenes, aerobic degradation is considered more efficient for less chlorinated congeners.

Therefore, a sequential anaerobic-aerobic environment can be highly effective for the complete degradation of compounds like this compound. The initial anaerobic stage reduces the number of chlorine substituents, followed by an aerobic stage where the less chlorinated, more vulnerable intermediates are rapidly mineralized.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation Pathways

| Condition | Primary Mechanism | Key Enzymes | Initial Products | Overall Rate |

|---|---|---|---|---|

| Aerobic | Oxidative Attack & Ring Cleavage | Dioxygenases, Monooxygenases | Substituted Catechols | Generally Faster |

| Anaerobic | Reductive Dehalogenation | Reductive Dehalogenases | Less-chlorinated benzenes | Generally Slower |

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes. For this compound, the most significant abiotic pathways are likely photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant abiotic degradation pathway for many aromatic compounds in surface waters and the atmosphere.

For this compound, two primary photolytic reactions are plausible:

Reductive Dechlorination : The carbon-chlorine (C-Cl) bonds on the benzene ring can be cleaved by UV light, leading to the formation of less chlorinated (difluoromethyl)benzene derivatives. This is a well-documented pathway for polychlorinated aromatic compounds. researchgate.netnih.gov

Photohydrolysis of the Difluoromethyl Group : Studies on related benzotrifluoride (B45747) compounds have shown that the trifluoromethyl (-CF3) group is susceptible to photohydrolysis, converting it into a carboxylic acid group (-COOH). ethz.chacs.org It is highly probable that the difluoromethyl group (-CHF2) in this compound would undergo a similar transformation under UV irradiation in aqueous environments, yielding trichlorobenzoic acid isomers.

The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers. The expected products would include various chlorinated (difluoromethyl)benzenes and chlorinated benzoic acids.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound against hydrolysis under typical environmental pH and temperature conditions is expected to be high.

The carbon-fluorine (C-F) bond is exceptionally strong, making the difluoromethyl group highly resistant to simple hydrolysis. guidechem.com Similarly, the carbon-chlorine bonds on an aromatic ring are also stable and not readily hydrolyzed without enzymatic or photochemical influence. Therefore, in the absence of light or microbial activity, this compound is predicted to be hydrolytically stable and can persist in groundwater and deep soil environments for extended periods. guidechem.com

Environmental Fate Modeling and Pathway Prediction of this compound

The environmental fate of this compound is not extensively documented in scientific literature. Consequently, its transformation pathways, persistence, and degradation products are largely predicted through environmental fate models and by analogy to structurally similar compounds, such as other chlorinated and fluorinated aromatic hydrocarbons. These predictive methods utilize the compound's physicochemical properties to estimate its distribution and transformation in various environmental compartments.

Environmental fate models, such as fugacity-based multimedia models, are instrumental in predicting how a chemical partitions between air, water, soil, and sediment. For a compound like this compound, with expected low water solubility and moderate volatility, these models would predict a tendency to partition to soil and sediment from water, and to undergo atmospheric transport if released into the air.

Assessment of Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. For this compound, high persistence is anticipated due to its chemical structure.

Halogenated aromatic compounds are known for their environmental stability, which generally increases with the number of halogen substituents. ncert.nic.in The presence of three chlorine atoms on the benzene ring significantly enhances the molecule's resistance to microbial degradation compared to less chlorinated benzenes. nih.gov The carbon-chlorine bond is strong, and the chlorine atoms deactivate the aromatic ring, making it less susceptible to oxidative enzymatic attack.

Furthermore, the difluoromethyl group (-CHF2) contributes significantly to the molecule's recalcitrance. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering fluorinated groups highly resistant to both biotic and abiotic degradation. nih.govnumberanalytics.com Hydrolysis of the difluoromethyl group is unlikely to occur under typical environmental pH and temperature conditions. This high stability is a noted feature of many fluorinated organic compounds, leading to their persistence in the environment. nih.gov

The following table summarizes the predicted environmental persistence of this compound in various environmental compartments based on the characteristics of similar halogenated compounds.

| Environmental Compartment | Predicted Persistence | Primary Degradation Pathways (Predicted) | Influencing Factors |

| Atmosphere | High | Slow photolysis by hydroxyl radicals | Atmospheric conditions, solar irradiance |

| Water | Very High | Very slow photolysis, limited biodegradation | Water depth, turbidity, microbial population |

| Soil | Very High | Slow anaerobic biodegradation (reductive dechlorination) | Oxygen levels, organic matter content, microbial consortia |

| Sediment | Very High | Very slow anaerobic biodegradation | Redox potential, bioavailability |

Quantitative Prediction of Degradation Products and Kinetics

Quantitative data on the degradation kinetics and product formation for this compound are not available in published literature. Predictions must be inferred from studies of analogous compounds.

Predicted Degradation Pathways and Products:

Anaerobic Biodegradation: Under anaerobic conditions, such as those found in sediments and some soil environments, the most probable biodegradation pathway is reductive dechlorination. In this process, chlorine atoms are sequentially removed and replaced by hydrogen atoms. This would lead to the formation of various di- and monochloro(difluoromethyl)benzene isomers. The complete removal of all chlorine atoms to form (difluoromethyl)benzene is theoretically possible but would likely occur over a very long timescale. The difluoromethyl group itself is expected to remain intact throughout this process.

Aerobic Biodegradation: Aerobic degradation of highly chlorinated benzenes is extremely slow. Microorganisms that can degrade these compounds are rare, and the process is often inhibited by the toxicity of the parent compound. If it were to occur, it would likely involve dioxygenase enzymes initiating the cleavage of the aromatic ring, a process hindered by the high degree of chlorination.

Photodegradation: Atmospheric photolysis would involve reactions with hydroxyl radicals, leading to the breakdown of the molecule. In aquatic systems, direct photolysis could result in the cleavage of C-Cl bonds, producing chlorinated (difluoromethyl)phenyl radicals that would subsequently react to form a variety of transformation products, including less chlorinated analogues and hydroxylated derivatives.

Kinetics: The kinetics of these degradation processes are predicted to be extremely slow. The half-life of this compound in soil and sediment is likely to be on the order of years to decades, similar to or exceeding that of other persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.gov The rate of degradation would be highly dependent on specific environmental conditions such as microbial community composition, nutrient availability, temperature, and redox potential.

The following table provides a predictive overview of potential degradation products and estimated kinetics.

| Degradation Pathway | Potential Intermediate Products | Final Predicted Products (Recalcitrant) | Predicted Rate |

| Anaerobic Reductive Dechlorination | Dichloro(difluoromethyl)benzenes, Monochloro(difluoromethyl)benzene | (Difluoromethyl)benzene | Very Slow (Years to Decades) |

| Aerobic Biodegradation | Chlorinated catechols (hypothetical) | Highly unlikely to proceed to completion | Extremely Slow / Negligible |

| Photolysis | Less chlorinated (difluoromethyl)benzenes, Hydroxylated derivatives | Mineralization (CO2, H2O, HCl, HF) over very long timescales | Slow (Months to Years in atmosphere) |

Q & A

Q. How does the substitution pattern of chlorine atoms in 2,3,6-Trichloro(difluoromethyl)benzene influence its chemical reactivity compared to mono- or di-substituted analogs?

The 2,3,6-trichloro substitution pattern creates distinct electronic and steric effects. The meta- and para-positions of chlorine atoms increase electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions (e.g., Friedel-Crafts alkylation) compared to mono/di-chlorinated analogs. For example, the electron-deficient aromatic ring may favor nucleophilic attack at specific positions, which can be validated via computational modeling (e.g., DFT calculations) or kinetic studies using halogenation reactions .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in environmental samples?

Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is optimal due to the compound’s halogenated structure. To mitigate interferences from co-eluting chlorinated aromatics, use a DB-5MS column with a temperature gradient (e.g., 50°C to 300°C at 10°C/min) and confirm peaks via fragmentation patterns (e.g., m/z ratios for Cl/F isotopes). Solid-phase extraction (SPE) with C18 cartridges improves sensitivity in aqueous matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use closed systems and ventilation above 79°C to prevent vapor exposure. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. In case of fire, employ dry powder extinguishers—avoid water due to toxic fume generation (e.g., HCl/HF). Toxicity data (e.g., LD50) should be monitored via EPA DSSTox or OSHA guidelines .

Advanced Research Questions

Q. How can regioselectivity be optimized in synthesizing derivatives of this compound under electrophilic substitution conditions?

Regioselectivity is influenced by directing effects of chloro and trifluoromethyl groups. For nitration, the trifluoromethyl group acts as a meta-director, while chlorine atoms favor para/ortho positions. Preferential sites can be predicted using Hammett σ constants and verified via X-ray crystallography of intermediates. Solvent polarity (e.g., nitrobenzene vs. DCM) and Lewis acid catalysts (e.g., AlCl₃) further modulate reactivity .

Q. What role do fluorine substituents play in the pharmacokinetic properties of this compound as a bioactive intermediate?

Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. The trifluoromethyl group increases lipophilicity (logP), improving membrane permeability, as shown in radiolabeled tracer studies. However, steric hindrance from chlorine may limit binding affinity in enzyme assays. Comparative studies with non-fluorinated analogs (e.g., trichlorotoluene) can isolate fluorine-specific effects .

Q. What are the environmental degradation pathways of this compound, and how do they vary under aerobic vs. anaerobic conditions?

Under aerobic conditions, microbial degradation via dioxygenases produces chlorinated catechols, detectable via LC-MS/MS. Anaerobically, reductive dechlorination occurs at the 2-position, identified by GC-ECD monitoring of intermediate chlorobenzenes. Photolysis studies (UV-Vis at 254 nm) reveal half-lives <48 hours in aqueous media, with fluoride ion release quantified via ion chromatography .

Q. How do steric effects from chlorine substitution impact crystal packing and material properties of this compound derivatives?

X-ray diffraction studies show that the 2,3,6-chloro arrangement induces dense π-stacking in single crystals, increasing thermal stability (TGA analysis). However, bulky substituents reduce solubility in polar solvents (e.g., ethanol), necessitating co-crystallization with crown ethers for structural analysis. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H vs. F···F contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.